molecular formula C12H16FNO B11813920 2-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)ethanol

2-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)ethanol

Cat. No.: B11813920
M. Wt: 209.26 g/mol
InChI Key: IMBVHIILFBPELX-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)ethanol is an organic compound that features a fluorophenyl group and a pyrrolidinyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)ethanol typically involves the reaction of 2-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent. Common reducing agents include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)acetaldehyde.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)ethanol would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethanol
  • 2-(2-Bromophenyl)-2-(pyrrolidin-1-yl)ethanol
  • 2-(2-Methylphenyl)-2-(pyrrolidin-1-yl)ethanol

Uniqueness

2-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)ethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

2-(2-fluorophenyl)-2-pyrrolidin-1-ylethanol

InChI

InChI=1S/C12H16FNO/c13-11-6-2-1-5-10(11)12(9-15)14-7-3-4-8-14/h1-2,5-6,12,15H,3-4,7-9H2

InChI Key

IMBVHIILFBPELX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CO)C2=CC=CC=C2F

Origin of Product

United States

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